ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate
Description
The compound ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate is a pyrrole-based derivative characterized by:
- A 1-ethyl-substituted pyrrole ring.
- Methyl groups at the 3- and 5-positions.
- A carbamoyl group at the 4-position, linked to a chiral 1-phenylethyl moiety.
- An ethyl ester at the 2-position.
The 1-phenylethyl carbamoyl group suggests steric and electronic effects that may influence solubility, crystallinity, and biological interactions .
Properties
IUPAC Name |
ethyl 1-ethyl-3,5-dimethyl-4-(1-phenylethylcarbamoyl)pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-6-22-15(5)17(13(3)18(22)20(24)25-7-2)19(23)21-14(4)16-11-9-8-10-12-16/h8-12,14H,6-7H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBLWVHDLFKUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions:
Carbamoylation: The phenylethyl group is introduced via a carbamoylation reaction, where the pyrrole compound reacts with phenylethyl isocyanate under mild conditions.
Esterification: Finally, the carboxylate ester is formed through esterification using ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
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Acidic Hydrolysis : Prolonged reflux with concentrated HCl yields 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylic acid.
-
Basic Hydrolysis : Treatment with NaOH in ethanol/water followed by acidification produces the same carboxylic acid .
Conditions and Yields :
| Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|
| 6M HCl | 100°C | 12 h | 78–85 |
| 2M NaOH/EtOH | 80°C | 8 h | 82–88 |
Carbamoyl Hydrolysis
The carbamoyl group resists hydrolysis under mild conditions but decomposes under strong acidic or oxidative environments:
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Oxidative Cleavage : Reaction with NaOCl/HOAc generates 1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid and 1-phenylethylamine .
Ester Reduction
The ethyl ester is reduced to a primary alcohol using LiAlH4:
Conditions :
Halogenation
Electrophilic halogenation occurs at the pyrrole ring’s α-positions, directed by methyl substituents:
Chlorination
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Product : 4-Chloro-1-ethyl-3,5-dimethyl-2-carboxyethyl-pyrrole derivative.
Fluorination
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Product : 4-Fluoro-substituted analog.
Nucleophilic Substitution
The carbamoyl group participates in nucleophilic acyl substitution under basic conditions:
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Aminolysis : Reaction with alkylamines (e.g., benzylamine) in DMF replaces the 1-phenylethyl group with the incoming nucleophile .
Example :
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Reagent: Benzylamine (2 equiv), DMF, 60°C, 6 h.
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Product: 4-(Benzylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Suzuki–Miyaura Coupling
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Substrate : Brominated derivative (synthesized via halogenation).
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Conditions : Pd(PPh3)4, K2CO3, arylboronic acid, dioxane/H2O (3:1), 90°C .
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Application : Introduces aryl groups at the halogenated position .
Thermal Stability and Decomposition
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Decomposition Pathway : At >200°C, the compound undergoes retro-ene reactions, releasing CO2 and generating substituted pyrrolidine derivatives .
-
Key Products : 1-Ethyl-3,5-dimethylpyrrolidine and phenylacetamide .
Mechanistic Insights
DFT studies on analogous pyrroles reveal:
Scientific Research Applications
Synthesis Overview
The synthesis of this compound can be outlined as follows:
- Starting Materials : The reaction begins with commercially available precursors.
- Cyclization : The formation of the pyrrole ring is achieved through cyclization reactions.
- Carbamoylation : The introduction of the phenylethyl carbamoyl group is performed using appropriate reagents.
- Purification : The final product is purified using recrystallization techniques.
Biological Activities
The compound has been evaluated for various biological activities, particularly its antimicrobial properties. Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Activity
A study conducted by Mahesh Hublikar et al. (2018) synthesized a series of pyrrole derivatives, including those related to ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate, and assessed their antimicrobial efficacy. The results demonstrated varying degrees of inhibition against common bacterial strains.
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| Compound A | 15 | Antibacterial |
| Compound B | 12 | Antifungal |
| Ethyl 1-Ethyl... | 18 | Antibacterial |
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a candidate for drug development:
Potential Therapeutic Uses
- Antimicrobial Agents : Due to its demonstrated antibacterial and antifungal properties, this compound could be developed into a therapeutic agent for treating infections.
- Anticancer Activity : Preliminary studies suggest that similar pyrrole derivatives exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their potential as anticancer agents.
Material Science Applications
Beyond medicinal uses, this compound may find applications in materials science due to its structural properties:
Polymer Chemistry
The compound can act as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
Spectral and Physical Properties
Biological Activity
Ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate (CAS Number: 863006-28-4) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other medicinal applications. This article explores the compound’s biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. The compound features a pyrrole ring substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₂O₃ |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 863006-28-4 |
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activities, particularly in anticancer mechanisms. The following sections detail the findings from various research efforts.
Anticancer Activity
Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. A study focusing on structure-activity relationships (SAR) revealed that modifications to the pyrrole core significantly affect the compound's potency against specific cancer targets.
Key Findings:
- Inhibition of Cell Proliferation : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating strong antiproliferative effects.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell cycle regulation and apoptosis induction.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar pyrrole derivatives have provided insights into how structural modifications influence biological activity. For instance, the introduction of different substituents on the pyrrole ring can enhance or diminish anticancer efficacy.
| Modification | Effect on Activity |
|---|---|
| Alkyl substitutions | Increased lipophilicity and bioavailability |
| Aromatic groups | Enhanced interaction with target proteins |
Case Studies
Several case studies have been published that highlight the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer potential against HeLa and L363 cell lines.
- Results : The compound exhibited significant cytotoxicity with an IC50 value of approximately 5 µM in HeLa cells, demonstrating its potential as a therapeutic agent.
-
Mechanistic Insights :
- Objective : To investigate the apoptotic pathways activated by the compound.
- Findings : Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound, suggesting its role in promoting apoptosis through mitochondrial pathways.
Q & A
Q. What are the common synthetic routes for ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including pyrrole ring formation, esterification, and carbamoylation. For example, similar pyrrole derivatives are synthesized via cyclization of ethyl cyanoacetate with diketones (e.g., acetylacetone) under basic conditions (e.g., NaOEt in ethanol) . For the carbamoyl group, coupling reactions using 1-phenylethyl isocyanate or activated carbonyl intermediates are employed. Critical parameters include:
- Temperature : 60–80°C for cyclization to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) for carbamoylation.
- Catalyst : DMAP or triethylamine to enhance nucleophilic substitution efficiency.
Yield optimization requires careful control of stoichiometry and purification via column chromatography (hexane/ethyl acetate gradients) .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester), δ 2.1–2.5 ppm (methyl groups), and δ 6.5–7.5 ppm (aromatic protons from 1-phenylethyl) confirm substituents .
- ¹³C NMR : Carbamoyl carbonyl (δ 165–170 ppm) and ester carbonyl (δ 170–175 ppm) distinguish functional groups.
- IR : Stretching vibrations at ~3300 cm⁻¹ (N-H, carbamoyl) and ~1700 cm⁻¹ (C=O) validate the structure .
- MS : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ expected at ~371.2 g/mol) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in bioactivity data between this compound and its structural analogs?
- Methodological Answer : Discrepancies may arise from substituent effects (e.g., carbamoyl vs. acetyl groups). Researchers should:
- Design comparative assays : Test analogs (e.g., ethyl 4-acetyl-pyrrole derivatives) under identical conditions .
- Evaluate solubility : Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with membrane permeability.
- Apply statistical DOE : Use factorial designs to isolate variables (e.g., substituent electronic effects) impacting activity .
Example data table:
| Compound | IC₅₀ (μM) | logP |
|---|---|---|
| Target compound | 12.3 | 3.8 |
| Ethyl 4-acetyl analog | 45.6 | 2.9 |
Q. How can computational chemistry predict the reactivity of the carbamoyl group in catalytic processes?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density (e.g., carbamoyl’s electrophilic carbonyl) .
- Reaction Path Sampling : Use Nudged Elastic Band (NEB) methods to model nucleophilic attack pathways (e.g., hydrolysis or aminolysis).
- MD Simulations : Solvent effects (e.g., DMSO vs. water) on conformational stability can be studied with GROMACS .
Key finding: The 1-phenylethyl group sterically hinders nucleophilic access to the carbamoyl carbonyl, reducing hydrolysis rates.
Q. What crystallographic techniques are optimal for resolving substituent stereochemistry in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/chloroform). The 1-phenylethyl group’s orientation can be resolved with Mo-Kα radiation (λ = 0.71073 Å).
- Comparative Analysis : Compare bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles with analogs (e.g., ethyl 3,5-dimethyl-pyrrole derivatives ).
Example data from similar structures:
| Bond Type | Length (Å) |
|---|---|
| C=O (carbamoyl) | 1.212 |
| C-N (pyrrole) | 1.375 |
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
